
2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.152 g/mol . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with dimethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
科学研究应用
2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-dimethylaminoethyl N-(2,5-dichlorophenyl)carbamate
- 2-dimethylaminoethyl N-(3-chlorophenyl)carbamate
- 2-dimethylaminoethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
99840-10-5 |
|---|---|
分子式 |
C11H14Cl2N2O2 |
分子量 |
277.14 g/mol |
IUPAC 名称 |
2-(dimethylamino)ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-15(2)5-6-17-11(16)14-8-3-4-9(12)10(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
InChI 键 |
RDQTZDVYXYUELL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



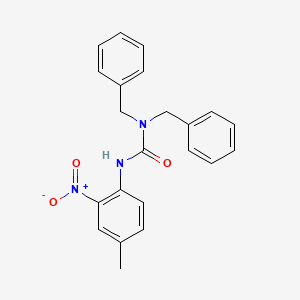
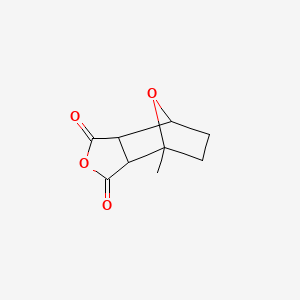
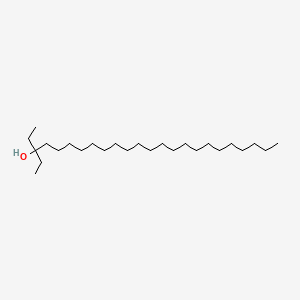


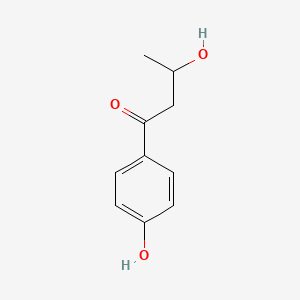
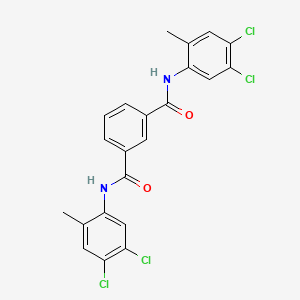




![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

